![molecular formula C15H10Cl2N2S2 B2851286 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-47-3](/img/structure/B2851286.png)
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 2,4-dichlorobenzyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules.
Biology
This compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal agents .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. For example, it can be incorporated into polymers to improve their thermal stability and mechanical strength .
作用機序
The mechanism of action of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell growth and proliferation. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole
Uniqueness
Compared to these similar compounds, 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole stands out due to its unique combination of a phenyl group and a 2,4-dichlorobenzyl group attached to the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-12-7-6-11(13(17)8-12)9-20-15-14(18-19-21-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWBOZBFUCUNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

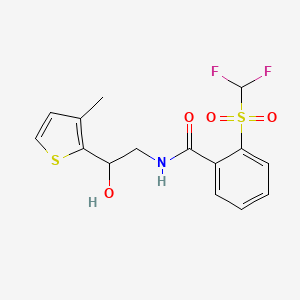

![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
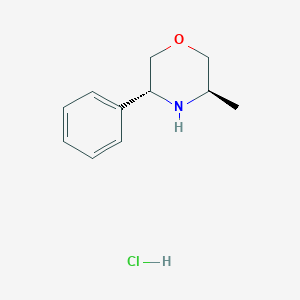
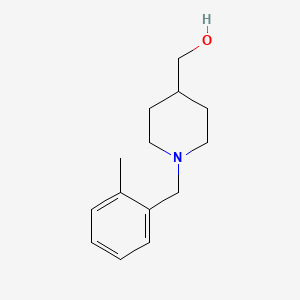
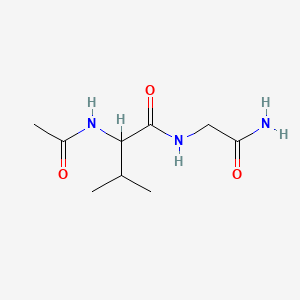
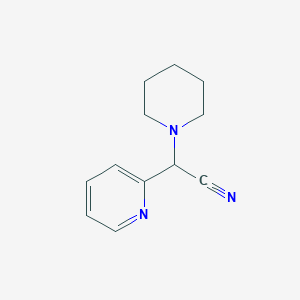
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851216.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)
![Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2851218.png)
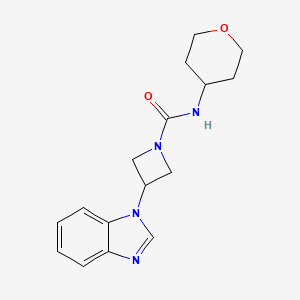

![2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2851225.png)
